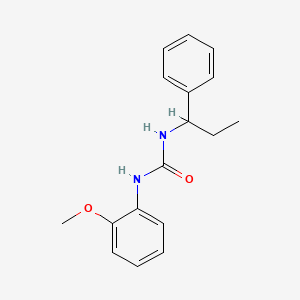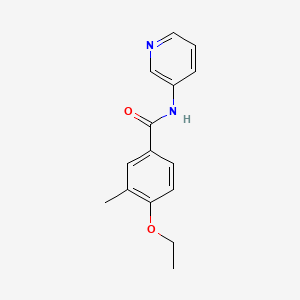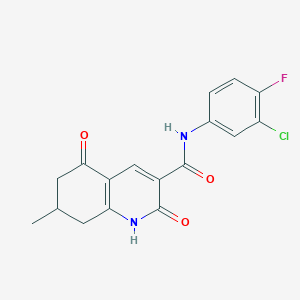
N-(2-methoxyphenyl)-N'-(1-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-(1-phenylpropyl)urea, also known as MPPU, is a small molecule that has been studied for its potential therapeutic applications in various fields of medicine. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of MPU is not fully understood, but it is believed to act as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. By blocking the sigma-1 receptor, MPU may modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
MPU has been shown to have a variety of biochemical and physiological effects. In neurology, it has been shown to protect against glutamate-induced excitotoxicity and reduce oxidative stress. In psychiatry, it has been shown to reduce anxiety-like behavior and enhance the effects of antidepressants. In oncology, it has been shown to induce apoptosis and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MPU is that it is relatively easy to synthesize and can be obtained in large quantities. It is also stable under a variety of conditions and can be stored for extended periods of time. However, one limitation of MPU is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for MPU research. In neurology, further studies are needed to determine the optimal dosage and administration route for MPU in the treatment of neurodegenerative diseases. In psychiatry, studies are needed to determine the potential of MPU as a treatment for addiction and other psychiatric disorders. In oncology, studies are needed to determine the efficacy of MPU in combination with other anti-cancer therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of MPU and to develop more water-soluble analogs for use in experimental settings.
Méthodes De Synthèse
N-(2-methoxyphenyl)-N'-(1-phenylpropyl)urea can be synthesized through a multi-step process involving the reaction of aniline and benzyl isocyanate followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate with 2-methoxybenzoyl chloride.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-(1-phenylpropyl)urea has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, it has been studied as a potential treatment for anxiety, depression, and addiction. In oncology, it has been shown to have anti-tumor properties and may be useful in the treatment of various types of cancer.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-14(13-9-5-4-6-10-13)18-17(20)19-15-11-7-8-12-16(15)21-2/h4-12,14H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMNZWGLAXHIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)carbonyl]-3,4-dihydro[1]benzothieno[2,3-c]pyridin-1(2H)-one](/img/structure/B5485811.png)

![4-{[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5485826.png)
![N-(2-phenoxyethyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5485829.png)
![1-{1-[(2,4-dimethoxyphenyl)sulfonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5485833.png)

![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5485846.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5485849.png)

![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5485872.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-oxopiperidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5485886.png)

![4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5485909.png)
